N N'-Bis(salicylidene)-1 2-phenylene-

Description

Overview of Schiff Base Chemistry and Applications in Coordination Science

Schiff bases, named after the German chemist Hugo Schiff, are a class of organic compounds characterized by a carbon-nitrogen double bond, also known as an imine or azomethine group (R¹R²C=NR³). ijfmr.comwikipedia.org These compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.govmdpi.com

The significance of Schiff bases in coordination science stems from the lone pair of electrons on the imine nitrogen atom, which acts as a donor site, facilitating coordination with metal ions. ijfmr.com This ability allows them to function as versatile ligands, forming stable coordination compounds, or metal complexes, with most transition metals. researchgate.net The structural and electronic properties of these ligands can be readily tuned by modifying the aldehyde and amine precursors, which in turn influences the properties of the resulting metal complexes. ijfmr.com

The applications of Schiff base metal complexes are extensive and diverse, spanning fields such as:

Catalysis: They are used as catalysts in a variety of organic reactions, including oxidation, epoxidation, and polymerization. wikipedia.orgresearchgate.networktribe.com

Medicinal Chemistry: Schiff base complexes have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. ijfmr.comnih.gov

Materials Science: Their unique electronic and photophysical properties are exploited in the development of sensors, imaging agents, and molecular materials. ijfmr.comworktribe.com

Significance of the Salicylidene-Phenylenediamine Backbone in Chemical Research

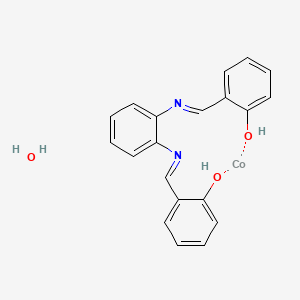

The N,N'-Bis(salicylidene)-1,2-phenylenediamine (salophen) backbone is a specific type of Schiff base ligand that offers a tetradentate, dianionic N₂O₂ binding site for metal ions. scientificlabs.co.ukwikipedia.org Its structure is distinguished by the aromatic 1,2-phenylenediamine bridge connecting the two salicylidene units. This feature imparts a higher degree of rigidity and planarity compared to its aliphatic analogue, N,N'-bis(salicylidene)ethylenediamine (salen). researchgate.netnih.gov

This structural rigidity and the electronic communication through the phenyl bridge are crucial, influencing the stereochemistry and redox properties of the metal center. The salophen ligand is known to form stable, often square-planar, complexes with numerous metal ions, including manganese, iron, cobalt, nickel, copper, and zinc. scientificlabs.co.ukresearchgate.netnih.gov The resulting metallosalophen complexes are central to many research applications due to their stability and tunable reactivity. nih.gov The properties of these complexes can be further modified by introducing various substituents onto the salicylidene or phenylene rings. mdpi.comnih.gov

Scope and Research Trajectories of N,N'-Bis(salicylidene)-1,2-phenylenediamine

Research involving the salophen ligand and its metal complexes is vibrant and multifaceted, primarily focusing on its potential in anticancer therapies, catalysis, and chemical sensing.

Anticancer Research: A significant body of research has been dedicated to exploring the anticancer properties of metallosalophen complexes. Iron(III) complexes of salophen ([Fe(salophen)Cl]) have shown particularly promising results, exhibiting potent cytotoxic effects against a range of human cancer cell lines, including those that have developed resistance to conventional chemotherapeutic agents like cisplatin. researchgate.netnih.govresearchgate.net Studies indicate that these iron complexes can induce cell death through multiple mechanisms, including the generation of reactive oxygen species (ROS), DNA binding, and the induction of programmed cell death pathways like apoptosis and ferroptosis. researchgate.netnih.govacs.orgacs.org The nature of the central metal ion and substituents on the ligand backbone significantly influences this biological activity. researchgate.netnih.gov

Table 1: Research Findings on Metal-Salophene Complexes in Oncology

| Metal Ion | Key Research Finding | Reference(s) |

|---|---|---|

| Iron (Fe) | Induces apoptosis and ferroptosis; generates ROS; overcomes platinum resistance in ovarian cancer cells. | researchgate.netnih.govresearchgate.netacs.orgacs.org |

| Manganese (Mn) | Showed only marginal antiproliferative activity compared to iron analogues in certain studies. | researchgate.netnih.gov |

| Cobalt (Co) | Cobalt(III) salophene complexes have been synthesized and tested against leukemia and ovarian cancer cell lines. | researchgate.net |

| Nickel (Ni) | Nickel(II) salophene complexes have been evaluated for cytotoxic activity. | researchgate.net |

Fluorescence and Sensing: The salophen ligand itself exhibits fluorescence, a property that can be modulated upon coordination with metal ions. acs.orgnih.gov This has led to the development of salophen-based fluorescent chemosensors. For instance, the fluorescence of the salophen ligand is dramatically quenched in the presence of copper(II) ions, allowing for its highly sensitive and selective detection. nih.gov This "turn-off" sensing mechanism has been successfully applied to quantify Cu(II) in various samples. nih.gov The introduction of specific functional groups to the salophene scaffold can enhance these fluorescent properties, creating new opportunities for biological imaging and sensing applications. acs.org

Table 2: Research Findings on Salophene in Fluorescence Applications

| Application | Analyte | Key Research Finding | Reference(s) |

|---|---|---|---|

| Chemosensor | Copper (Cu²⁺) | The ligand's fluorescence is selectively quenched by Cu²⁺, enabling detection limits in the nanomolar range. | nih.gov |

| Fluorescent Probe | Micelles | Used to study the formation and properties of bile acid micelles through changes in its fluorescence behavior. | nih.gov |

| Anticancer Agent Imaging | - | Introduction of specific groups to iron-salophene complexes can induce fluorescence, aiding in cellular uptake studies via microscopy. | acs.orgacs.org |

Catalysis: Salophen complexes have also been investigated for their catalytic activity. Chiral versions of related Schiff base ligands were among the first used in asymmetric catalysis. wikipedia.org The rigid and planar nature of the salophen ligand makes it suitable for creating well-defined catalytic sites, with potential applications in oxidation reactions and polymer synthesis. worktribe.comwikipedia.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H18CoN2O3 |

|---|---|

Molecular Weight |

393.3 g/mol |

IUPAC Name |

cobalt;2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;hydrate |

InChI |

InChI=1S/C20H16N2O2.Co.H2O/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;;/h1-14,23-24H;;1H2 |

InChI Key |

YHQRENMIEXZQDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O.O.[Co] |

Origin of Product |

United States |

Synthetic Methodologies for N,n Bis Salicylidene 1,2 Phenylenediamine and Its Derivatives

Conventional Condensation Reaction Procedures

The cornerstone of salophen synthesis is the Schiff base condensation, a reaction first documented by Hugo Schiff in 1864. sigmaaldrich.com This involves the reaction of a primary amine with a carbonyl compound, in this case, 1,2-phenylenediamine and salicylaldehyde (B1680747), to form an imine or azomethine group (-C=N-). sigmaaldrich.comnih.gov

Optimization of Reactant Stoichiometry and Solvent Systems

The synthesis of symmetrical salophen ligands generally employs a straightforward 1:2 molar ratio of 1,2-phenylenediamine to salicylaldehyde. google.comresearchgate.net This stoichiometry ensures the complete reaction of both amine groups on the diamine with the aldehyde, leading to the desired bis-Schiff base. For the synthesis of unsymmetrical derivatives, where two different salicylaldehyde moieties are introduced, a stepwise approach is necessary, often involving a 1:1:1 ratio of the diamine and the respective aldehydes. nih.gov

The choice of solvent plays a crucial role in the reaction's efficiency and the ease of product isolation. A variety of solvents have been successfully utilized, with the selection often depending on the specific reactants and desired reaction conditions.

Common Solvent Systems for Salophen Synthesis:

| Solvent | Typical Reaction Conditions | Observations | Reference(s) |

| Ethanol (B145695) | Reflux | A widely used solvent, often leading to the precipitation of the product upon cooling, simplifying isolation. nih.govwhiterose.ac.uk | nih.govwhiterose.ac.uk |

| Acetonitrile (B52724) | Reflux | Another effective solvent, particularly for the synthesis of fluorinated salophen derivatives. google.comresearchgate.net | google.comresearchgate.net |

| Toluene | Reflux | Used in some preparations, and can be advantageous for azeotropic removal of water. | google.com |

| Methanol (B129727) | Reflux or room temperature | Effective for both symmetrical and unsymmetrical salophen syntheses. rsc.org | rsc.org |

| Dimethylformamide (DMF) | Not specified | Can be used, sometimes in a mixture with water, for recrystallization. researchgate.net | researchgate.net |

The solubility of the reactants and the final product in the chosen solvent system is a key consideration. Ideally, the reactants should be soluble in the hot solvent, while the product should have limited solubility at room temperature or upon cooling, facilitating its precipitation and subsequent purification by filtration.

Reaction Conditions: Temperature, Time, and Catalysis

The condensation reaction to form salophen and its derivatives is typically conducted under reflux conditions, with reaction times ranging from a few hours to 48 hours. nih.govresearchgate.netwhiterose.ac.uk The elevated temperature accelerates the rate of reaction and helps to drive the equilibrium towards the formation of the imine by removing the water byproduct.

In some instances, the reaction can proceed at room temperature, particularly when a catalyst is employed or for extended reaction periods. orgsyn.org

The use of a catalyst can significantly influence the reaction rate and yield. While many salophen syntheses proceed efficiently without a catalyst, acidic catalysts are sometimes added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. p-Toluenesulfonic acid is a commonly used catalyst for this purpose, particularly in the synthesis of unsymmetrical Schiff bases. orgsyn.org

Table of Reaction Condition Examples:

| Reactants | Solvent | Temperature | Time | Catalyst | Yield | Reference |

| 1,2-phenylenediamine, Salicylaldehyde | Ethanol | Reflux | 3 h | None | Good | nih.gov |

| 1,2-phenylenediamine, Fluorosalicylaldehydes | Acetonitrile | Reflux | Not specified | None | Not specified | google.com |

| meso-1,2-bis(3-methoxyphenyl)ethylenediamine, Substituted salicylaldehydes | Acetonitrile | Reflux | 48 h | None | 90-99% | researchgate.net |

| o-phenylenediamine (B120857), 3-phenyl salicylaldehyde (for unsymmetrical ligand) | Ethanol | Room Temp. | 12 h | p-toluenesulfonic acid | 85% | orgsyn.org |

| 1,2-diaminopropane (B80664), Salicylaldehyde | Toluene | Not specified | Not specified | Ester compounds | >98% | google.com |

Advanced Purification Techniques for the Ligand

While the precipitation of the salophen ligand from the reaction mixture often yields a relatively pure product, further purification is frequently necessary to remove unreacted starting materials or byproducts. Standard recrystallization from solvents like ethanol or ethanol/water mixtures is a common practice. nih.govwhiterose.ac.uk However, more advanced techniques can be employed for achieving higher purity.

One such technique is column chromatography . For the purification of functionalized salophen ligands, silica (B1680970) gel chromatography has been successfully used. rsc.org In one instance, the silica gel was neutralized with triethylamine, and a mixture of methylene (B1212753) chloride and methanol was used as the eluent. rsc.org This method is particularly useful for separating complex mixtures or removing closely related impurities.

Another purification strategy involves the chemical removal of specific impurities. For example, washing the crude product with a sodium bisulfite solution can effectively remove any excess, unreacted salicylaldehyde. researchgate.net

The use of a binary solvent system for recrystallization is another advanced approach. researchgate.net This involves dissolving the compound in a "good" solvent in which it is highly soluble (e.g., chloroform) and then adding a "poor" solvent in which it is insoluble, until the solution becomes turbid. researchgate.net Slow cooling of this mixture can lead to the formation of high-purity crystals.

For some Schiff bases, slow evaporation of a solvent from a dilute solution has been used to obtain single crystals suitable for X-ray diffraction analysis, representing the highest level of purity. scirp.org

Synthesis of Substituted N,N'-Bis(salicylidene)-1,2-phenylenediamine Ligands

The versatility of the salophen ligand system stems from the ease with which its structure can be modified. Substituents can be introduced on the salicylaldehyde rings or the diamine backbone, allowing for the fine-tuning of the ligand's electronic and steric properties.

Introduction of Fluorinated and Other Aromatic Substitutions

A common strategy for modifying the properties of the salophen ligand is to introduce substituents onto the salicylaldehyde rings. This is readily achieved by using a substituted salicylaldehyde in the initial condensation reaction. A wide array of functional groups has been incorporated to influence the ligand's solubility, electronic character, and the reactivity of its metal complexes.

Fluorinated salophen ligands, for instance, have been synthesized by reacting 1,2-phenylenediamine with 3-, 4-, 5-, or 6-fluorosalicylaldehyde. nih.govgoogle.com These substitutions can enhance the lipophilicity of the corresponding metal complexes. Other common substitutions include the introduction of electron-withdrawing groups like nitro (NO₂) and bromo (Br), or electron-donating groups like ethoxy (O-CH₂CH₃). nih.gov The synthesis of these derivatives generally follows the same conventional condensation procedures as for the unsubstituted salophen.

Examples of Substituted Salicylaldehydes Used in Salophen Synthesis:

| Substituent on Salicylaldehyde | Position of Substitution | Resulting Ligand Type | Reference |

| Fluoro (F) | 3, 4, 5, or 6 | Fluorinated Salophen | nih.govgoogle.com |

| Nitro (NO₂) | 5 | 5-Nitro Salophen | nih.gov |

| Bromo (Br) | 5 | 5-Bromo Salophen | nih.gov |

| Chloro (Cl) | 5 | 5-Chloro Salophen | sigmaaldrich.com |

| Ethoxy (O-CH₂CH₃) | 3 | 3-Ethoxy Salophen | sigmaaldrich.com |

| tert-Butyl | 3, 5 | 3,5-di-tert-butyl Salophen | orgsyn.orgsigmaaldrich.com |

| Phenyl | 3 | 3-Phenyl Salophen | orgsyn.org |

Modifications of the Diamine Backbone

In addition to modifying the salicylaldehyde component, the diamine backbone of the salophen ligand can also be altered. This is achieved by replacing 1,2-phenylenediamine with other diamines during the synthesis. These modifications can introduce chirality, increase flexibility, or alter the geometry of the resulting metal complexes.

For example, using 1,2-diaminopropane or 1,2-cyclohexanediamine (B1199290) instead of 1,2-phenylenediamine introduces a non-aromatic, and in the case of the latter, a chiral backbone. nih.govgoogle.comchemimpex.comsigmaaldrich.com The synthesis of N,N'-bis(salicylidene)-1,2-propanediamine has been reported with high yields. google.com

Furthermore, larger, more complex diamines have been employed to create extended ligand structures. Diamines such as 4,4'-diaminodiphenyl, 4,4'-diaminodiphenylmethane, and 4,4'-diaminodiphenylether have been condensed with salicylaldehyde to produce tetradentate Schiff's bases with different spacer units between the two imine groups. nih.gov The introduction of bulky substituents on the diamine, such as in N,N'-dineopentyl-1,2-phenylenediamine, has also been explored. rsc.org

Examples of Alternative Diamine Backbones:

| Diamine Used | Resulting Ligand Backbone | Key Feature | Reference(s) |

| 1,2-Diaminopropane | Propylene | Non-aromatic, flexible | google.comchemimpex.com |

| 1,2-Cyclohexanediamine | Cyclohexylene | Non-aromatic, chiral | nih.govsigmaaldrich.com |

| 4,4'-Diaminodiphenyl | Biphenyl | Extended, rigid | nih.gov |

| 4,4'-Diaminodiphenylmethane | Diphenylmethane | Extended, more flexible | nih.gov |

| 4,4'-Diaminodiphenylether | Diphenylether | Extended, flexible with ether linkage | nih.gov |

| N,N'-Dineopentyl-1,2-phenylenediamine | N,N'-Dineopentyl-phenylene | Bulky substituents on nitrogen | rsc.org |

Green Chemistry Approaches in N,N'-Bis(salicylidene)-1,2-phenylenediamine Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine (often referred to as salophen or salen) and its derivatives. These approaches aim to improve the efficiency and environmental friendliness of the synthesis, which traditionally involves the condensation reaction of a salicylaldehyde derivative and a diamine in organic solvents. nih.govresearchgate.net Key green methodologies include solvent-free synthesis, microwave-assisted synthesis, and ultrasound-assisted synthesis, often resulting in shorter reaction times, higher yields, and simpler work-up procedures. sciforum.net

Solvent-Free Synthesis

Solvent-free synthesis, or mechanochemistry, represents a significant advancement in green chemistry. This method involves the grinding or milling of solid reactants, which provides the necessary energy to initiate the reaction without the need for a solvent medium. psu.edu This technique is not only environmentally benign by reducing solvent waste but can also be faster and more convenient than traditional solution-based methods. psu.edu

In the synthesis of salen-type ligands, racemic trans-cyclohexane-1,2-diamine has been reacted with various substituted salicylaldehydes by manual grinding. researchgate.net This method yielded the corresponding imines in moderate to high yields within just 10 minutes of reaction time. researchgate.net Similarly, salophen ligands have been successfully prepared by kneading o-phenylenediamine with salicylaldehyde derivatives, resulting in pure products with good yields. nih.gov This approach can also be extended to a one-pot, two-step synthesis of metal-salen complexes by including the metal acetate (B1210297) in the initial grinding mixture. nih.govresearchgate.net

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis of a Salophen Ligand

| Method | Reactants | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Solvent-Free (Kneading) | o-phenylenediamine, Salicylaldehyde | 10 min | 70% | nih.gov |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional heating methods. sciforum.net For the synthesis of Schiff bases like N,N'-Bis(salicylidene)-1,2-phenylenediamine, microwave-assisted methods are known to be rapid and efficient, often proceeding under solvent-free conditions. sciforum.netresearchgate.net

The reaction of salicylaldehyde with diamines, such as 2,2-dimethylpropane-1,3-diamine, in the presence of silica gel under microwave irradiation can be completed in a very short time, yielding the desired Schiff base. sciforum.net This method avoids the use of toxic and expensive solvents and simplifies the product isolation process. researchgate.net Studies have shown that microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and improve product yields compared to classical methods. researchgate.net

Table 2: Microwave-Assisted Synthesis of Salen-Type Schiff Bases

| Diamine | Reaction Time (Microwave) | Yield | Reference |

|---|---|---|---|

| 2,2-dimethylpropane-1,3-diamine | Not specified, but rapid | - | sciforum.net |

| Ethylenediamine | 1 min | High | researchgate.net |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. nih.gov Ultrasound irradiation enhances chemical reactivity through the process of acoustic cavitation, leading to faster reaction rates, higher yields, and milder reaction conditions. nih.govnih.gov This technique is noted for its energy efficiency and the ease of product isolation. nih.gov

The ultrasound-mediated condensation of diamines with salicylaldehydes has been shown to be a convenient method for preparing chiral salen ligands. nih.gov These reactions are typically faster and more energy-efficient than conventional methods. nih.gov The use of ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, demonstrating its broad applicability in creating bioactive molecules efficiently. nih.govelsevierpure.com The benefits include significantly reduced reaction times and improved yields compared to traditional stirring methods. nih.gov

Table 3: Comparison of Ultrasound-Assisted vs. Conventional Synthesis

Use of Eco-Friendly Catalysts

The use of environmentally benign catalysts is a cornerstone of green chemistry. In the context of synthesizing N,N'-Bis(salicylidene)-1,2-phenylenediamine and related compounds, research has explored catalysts that are reusable, non-toxic, and efficient.

Zeolites, for instance, have been employed as effective and environmentally friendly catalysts for reactions involving o-phenylenediamine. researchgate.net These microporous aluminosilicate (B74896) minerals can facilitate condensation reactions, offering high yields and simple, clean procedures. researchgate.net Other green catalysts, such as sulfanilic acid and silica gel-supported sulfuric acid, have also been found to be efficient for the synthesis of related benzodiazepine (B76468) derivatives from o-phenylenediamine, providing excellent yields at room temperature. researchgate.net These solid acid catalysts are often recoverable and reusable, further enhancing the green credentials of the synthetic process.

Coordination Chemistry of N,n Bis Salicylidene 1,2 Phenylenediamine

Chelation Properties and Ligand Coordination Modes

N,N'-Bis(salicylidene)-1,2-phenylenediamine (H₂salophen) is a tetradentate chelating agent that typically coordinates to a metal center through its two imine nitrogen atoms and the two oxygen atoms of the phenolic groups. researchgate.net The ligand first undergoes deprotonation of its two acidic phenolic hydroxyl groups to form the dianion (salophen²⁻). wikipedia.org This dianionic form then binds to a metal ion, occupying four coordination sites in the equatorial plane. This results in the formation of a stable [M(salophen)] core, characterized by two five-membered and one six-membered chelate ring.

The coordination sphere is defined by the N₂O₂ donor set. researchgate.net The phenolate (B1203915) oxygen atoms are considered hard donors, which tend to stabilize higher oxidation states of the metal ion, while the imine nitrogen atoms are softer donors, favoring lower oxidation states. researchgate.net This electronic flexibility allows the salophen ligand to stabilize a wide variety of metals in different oxidation states. researchgate.net The geometry of the resulting complex is largely dictated by the electronic configuration and preferred coordination number of the central metal ion. Common geometries include square planar, tetrahedral, square pyramidal, and octahedral. researchgate.netresearchgate.netmdpi.com For instance, d⁸ metal ions like Ni(II) typically form square-planar complexes. wikipedia.org In many cases, additional ligands can coordinate to the axial positions, leading to five-coordinate (square-pyramidal) or six-coordinate (octahedral) geometries. wikipedia.orgresearchgate.net

Synthesis and Characterization of Metal Complexes of N,N'-Bis(salicylidene)-1,2-phenylenediamine

The synthesis of the free ligand is generally achieved through the condensation reaction of two equivalents of salicylaldehyde (B1680747) with one equivalent of 1,2-phenylenediamine, often by refluxing in an alcohol solvent like ethanol (B145695). mdpi.comsapub.org The metal complexes are then typically prepared by reacting the pre-formed ligand with a suitable metal salt in a 1:1 molar ratio. mdpi.comnih.gov

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly informative, showing the disappearance of the phenolic O-H stretch and a characteristic shift in the azomethine (C=N) stretching frequency upon coordination to the metal ion. sapub.org Nuclear Magnetic Resonance (NMR) spectroscopy is used for diamagnetic complexes like those of Zn(II), where the disappearance of the phenolic proton signal confirms deprotonation and coordination. ijpcbs.com UV-Visible spectroscopy reveals electronic transitions within the ligand and d-d transitions for transition metal complexes, providing insight into the complex's geometry. researchgate.netnih.gov

The salophen ligand forms stable complexes with a wide range of first-row transition metals. nih.govresearchgate.net

Iron(II/III): Iron complexes of salophen have been synthesized in both +II and +III oxidation states. nih.gov The synthesis typically involves reacting the ligand with an iron(II) or iron(III) chloride salt. nih.govnih.gov Iron(III) salophen complexes, often with a chloride ligand in an axial position to form a square-pyramidal geometry, have been extensively studied. nih.govacs.org These complexes are paramagnetic and their characterization often involves magnetic susceptibility measurements in addition to standard spectroscopic methods. researchgate.net

Cobalt(II): Cobalt(II) complexes are readily prepared by reacting the ligand with a Co(II) salt, such as CoCl₂·6H₂O. researchgate.netnih.gov The resulting complexes can adopt different geometries, including tetrahedral and tetragonally distorted octahedral structures, depending on the reaction conditions and presence of other coordinating species. researchgate.netnih.gov

Nickel(II): Nickel(II) salophen complexes are typically synthesized by reacting the ligand with a nickel(II) salt, like nickel(II) acetate (B1210297) or chloride, in ethanol. mdpi.comaip.org These complexes are generally diamagnetic and exhibit a square-planar geometry. mdpi.com Their formation is often indicated by a color change to red or brown. mdpi.com

Copper(II): The reaction of the salophen ligand with copper(II) salts, such as copper(II) acetate, yields the corresponding Cu(II) complex. scirp.orgresearchgate.net These d⁹ complexes are paramagnetic and typically adopt a distorted square-planar or tetrahedral geometry. researchgate.net

Manganese(II/III): Both Mn(II) and Mn(III) complexes with salophen have been synthesized and characterized. researchgate.netaston.ac.uk Mn(II) complexes can be prepared directly from a Mn(II) salt. researchgate.net Oxidation of the Mn(II) complex or reaction with a Mn(III) salt, such as manganese(III) acetate, can yield the Mn(III) species. researchgate.net The Mn(III) complexes are often five- or six-coordinate, with additional ligands (e.g., acetate, water, chloride) occupying the axial positions, resulting in high-spin d⁴ octahedral complexes. researchgate.netaston.ac.uk

Zinc(II): As a d¹⁰ metal ion, Zn(II) forms diamagnetic complexes with the salophen ligand. ijpcbs.comsapub.org These are typically synthesized by treating an ethanolic solution of the ligand with a zinc salt. ijpcbs.com Spectroscopic characterization by ¹H NMR shows the disappearance of the phenolic OH proton signal and a shift in the azomethine proton signal, confirming coordination. ijpcbs.com

Table 1: Representative IR Spectroscopic Data for N,N'-Bis(salicylidene)-1,2-phenylenediamine (H₂salophen) and its Metal Complexes. Data compiled from sources researchgate.netmdpi.comsapub.orgaip.org. Note: Specific frequencies vary depending on the full complex structure and measurement conditions.

While less common than their transition metal counterparts, salophen complexes of main group and lanthanide metals have also been prepared.

Aluminum(III): Salen-based Al(III) complexes have been synthesized and characterized. eurjchem.com The synthesis can be achieved by reacting the ligand with an aluminum source, demonstrating the ligand's versatility beyond transition metals. eurjchem.com

Gadolinium(III): A direct, one-step method has been reported for the synthesis of a Gadolinium(III) salophen complex. idosi.org These complexes are of interest due to the paramagnetic properties of the Gd(III) ion. idosi.org Characterization has been performed using UV/Visible and IR spectroscopy. idosi.org

Zirconium(IV): Zirconium(IV) complexes of the salophen ligand have been synthesized by reacting the disodium (B8443419) salt of the ligand with ZrCl₄ in THF. eurjchem.com The resulting complexes, such as [(salophen)ZrCl₂], have been characterized by NMR and elemental analysis. eurjchem.com Other related Schiff base complexes of Zirconium(IV) have also been explored, often resulting in solid, colored complexes characterized by IR, NMR, and thermal studies. researchgate.netresearchgate.net

Influence of Metal Ion Oxidation State and Coordination Environment on Complex Structure

The oxidation state of the central metal ion profoundly influences the structure and properties of the resulting salophen complex. This is clearly demonstrated in the chemistry of manganese and iron complexes.

For manganese, complexes in both the +II and +III oxidation states can be isolated. researchgate.net The Mn(III) complexes are typically hexa-coordinated with a distorted octahedral geometry, whereas the Mn(II) complexes can exhibit different coordination numbers. researchgate.netaston.ac.uk The higher oxidation state of Mn(III) is stabilized by the N₂O₂ donor set of the ligand. researchgate.net This difference in oxidation state is reflected in their magnetic properties; high-spin Mn(II) (d⁵) complexes have magnetic moments around 5.9 B.M., while high-spin Mn(III) (d⁴) complexes have moments closer to 4.9 B.M. researchgate.net Electrochemical studies, such as cyclic voltammetry, show the reversible or quasi-reversible Mn(III)/Mn(II) and Mn(IV)/Mn(III) redox couples, quantifying the influence of the ligand environment on the metal's redox potentials. researchgate.netaston.ac.uk

Similarly, iron complexes can be prepared in both Fe(II) and Fe(III) states. nih.gov The cytotoxicity of these complexes has been shown to be dependent on the iron's oxidation state. nih.govresearchgate.net The coordination environment is also key. While Ni(II) (d⁸) strongly favors a diamagnetic, four-coordinate square-planar geometry, Co(II) (d⁷) can readily form four-coordinate pseudotetrahedral complexes or five/six-coordinate species. mdpi.comnih.gov The presence of additional ligands in the axial positions can force a typically square-planar complex into an octahedral geometry, altering its electronic and magnetic properties. researchgate.net

Table 2: Common Geometries and Magnetic Properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine Complexes with Various Divalent and Trivalent Metal Ions. Data compiled from sources researchgate.netresearchgate.netmdpi.comsapub.orgnih.govnih.gov.

Ligand Exchange Reactions and Complex Stability in Solution

The stability of metal salophen complexes in solution is a critical factor for their potential applications. Studies on [N,N'-Bis(salicylidene)-1,2-phenylenediamine]chloridoiron(III) have investigated its stability under conditions mimicking pharmacological environments. researchgate.net The inherent stability of the tetradentate chelate means that the primary salophen ligand is generally not easily displaced.

However, ligands coordinated at the axial positions of octahedral or square-pyramidal complexes can be subject to exchange. For example, in a complex like [Mn(salophen)(H₂O)(ClO₄)], the coordinated water molecule can potentially be exchanged for other solvent molecules or anionic ligands present in the solution. researchgate.net

Furthermore, while the core salophen ligand is stable, modifications to its structure can be made. For instance, exchanging the 1,2-phenylenediamine bridge for a 1,2-cyclohexanediamine (B1199290) bridge (yielding a "saldach" ligand) has been shown to drastically alter the biological properties of the corresponding iron complexes, highlighting the importance of the entire ligand framework to the complex's function and stability. nih.gov

Supramolecular Recognition and Self-Assembly in Coordination Systems

The rigid, planar nature of the [M(salophen)] unit makes it an excellent building block for supramolecular chemistry. These complexes can engage in non-covalent interactions, such as π-π stacking, to form ordered self-assembled structures in the solid state.

A key area where molecular recognition is studied is the interaction of these complexes with biological macromolecules. For example, nickel(II) and iron(II/III) salophen complexes have been shown to bind to DNA. nih.govresearchgate.net This interaction can be considered a form of molecular recognition, where the size, shape, and electronic properties of the metal complex allow it to interact with the grooves or bases of the DNA double helix. These interactions are crucial for understanding the mechanisms behind the observed biological activities of these compounds. nih.gov The ability of these complexes to generate reactive oxygen species and induce apoptosis is often linked to their capacity to recognize and bind to cellular targets. nih.govresearchgate.net

Spectroscopic and Structural Characterization of N,n Bis Salicylidene 1,2 Phenylenediamine and Its Complexes

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups and Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding within N,N'-Bis(salicylidene)-1,2-phenylenediamine and its metal complexes.

The formation of the salophen ligand is confirmed in the IR spectrum by the disappearance of the N-H stretching vibrations of the 1,2-phenylenediamine precursor, which are typically found around 3386 and 3364 cm⁻¹, and the concurrent appearance of a strong band corresponding to the C=N (azomethine) stretching vibration. researchgate.net This imine stretch is a key diagnostic peak and is observed in the region of 1611 cm⁻¹. researchgate.net Another significant feature in the IR spectrum of the free ligand is a broad band in the 2500-3000 cm⁻¹ range, which is attributed to the O-H stretching mode. researchgate.net The downshift and broadening of this band are indicative of strong intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen atom of the azomethine group (O-H···N). researchgate.net

Upon complexation with a metal ion, the C=N stretching frequency often shifts, providing evidence of coordination. The coordination of the azomethine nitrogen to the metal center alters the electron density and bond strength of the C=N group.

Raman spectroscopy complements IR data and offers further details on the vibrational modes. The Raman spectrum of salophen exhibits prominent signals between 1000 and 1700 cm⁻¹, which are associated with various C-H, C=N, and O-H stretching and bending motions. researchgate.net A very broad signal is also observed from 2500 cm⁻¹ onwards, consistent with the strong hydrogen bonding present in the molecule. researchgate.net Temperature-dependent Raman studies have shown that the room temperature crystalline structure of salophen is stable up to its melting point (433–443 K). researchgate.net

Table 1: Key Vibrational Frequencies for N,N'-Bis(salicylidene)-1,2-phenylenediamine

| Functional Group | Technique | Wavenumber (cm⁻¹) | Observation | Reference |

| C=N Stretch | IR | 1611 | Confirms imine formation | researchgate.net |

| O-H Stretch | IR | 2500-3000 | Broad band due to intramolecular H-bonding | researchgate.net |

| Various C-H, C=N, O-H modes | Raman | 1000-1700 | Prominent signals | researchgate.net |

| Broad H-bonding signal | Raman | >2500 | Cumulative effect of various stretching motions | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteronuclear Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of N,N'-Bis(salicylidene)-1,2-phenylenediamine in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of the free salophen ligand, a characteristic singlet is observed for the azomethine protons (-CH=N-). The aromatic protons appear as a series of multiplets in the aromatic region of the spectrum. researchgate.net The chemical shift of the hydroxyl proton (O-H) can vary and is often observed as a broad singlet, its position being sensitive to solvent and concentration, further confirming the presence of hydrogen bonding.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the different carbon environments within the molecule. This includes the carbons of the salicylaldehyde (B1680747) and phenylenediamine moieties, as well as the imine carbon. Theoretical calculations of ¹H and ¹³C NMR chemical shifts have shown good agreement with experimental values, aiding in the precise assignment of signals. researchgate.net

Upon complexation with diamagnetic metal ions, such as Zn(II) and Ni(II), changes in the NMR spectra are observed. researchgate.net These shifts in the proton and carbon signals provide evidence of coordination and can give insights into the geometry of the resulting metal complex. For instance, the formation of new Zn(II) and Ni(II) salophen complexes has been characterized using ¹H NMR spectroscopy. researchgate.net

Table 2: Representative ¹H NMR Data for N,N'-Bis(salicylidene)-1,2-phenylenediamine

| Proton Type | Multiplicity | Observation | Reference |

| Aromatic | Multiplet | 4H | researchgate.net |

| Azomethine (-CH=N-) | Singlet | - | researchgate.net |

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Investigations of Electronic Transitions

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, is used to study the electronic transitions within N,N'-Bis(salicylidene)-1,2-phenylenediamine and its complexes.

The UV-Vis absorption spectrum of the salophen ligand typically exhibits multiple absorption bands. These bands are generally attributed to π → π* and n → π* electronic transitions within the aromatic rings and the C=N chromophore. researchgate.net The solvent can influence the position and intensity of these absorption maxima.

The fluorescence properties of salophen have also been investigated. The ligand itself is fluorescent, and its emission characteristics can be modulated by its environment. For example, the fluorescence intensity of salophen increases with a concomitant red shift when interacting with bile acid micelles. nih.gov This phenomenon has been used to study the critical micelle concentration of various bile acids. nih.gov The increase in fluorescence quantum yields and decay times in these micellar environments suggests restricted motion of the fluorophore. nih.gov

The introduction of a metal center to form a complex can significantly alter the electronic properties. New absorption bands may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The fluorescence of the ligand is often quenched upon complexation with paramagnetic metal ions, but complexes with diamagnetic metals like Zn(II) can be luminescent. researchgate.net For instance, Zn(II) and Ni(II) salophen complexes have been synthesized and their photoluminescence properties have been examined. researchgate.net Furthermore, the introduction of fluorine substituents on the salicylidene moieties of chlorido[salophene]iron(III) complexes can enhance their emission properties. nih.gov

Table 3: Electronic Spectroscopy Data for N,N'-Bis(salicylidene)-1,2-phenylenediamine

| Spectroscopy Type | Observation | Notes | Reference |

| UV-Vis Absorption | Multiple bands | π → π* and n → π* transitions | researchgate.net |

| Fluorescence Emission | Increases in bile acid micelles | Red shift observed | nih.gov |

| Photoluminescence | Observed in Zn(II) and Ni(II) complexes | - | researchgate.net |

X-ray Diffraction Crystallography: Single Crystal and Powder Analysis for Solid-State Structures

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state. Both single-crystal XRD and powder XRD (PXRD) have been employed to characterize N,N'-Bis(salicylidene)-1,2-phenylenediamine and its metal complexes.

Single-crystal X-ray diffraction analysis of the free salophen ligand has revealed that it crystallizes in the monoclinic space group P2₁/c, with four molecules per unit cell. researchgate.net This detailed structural information confirms the molecular connectivity and conformation, including the intramolecular hydrogen bonding.

The structures of various metal complexes of salophen have also been determined by single-crystal XRD. For example, new Zn(II) and Ni(II) salophen complexes have been characterized by X-ray diffraction. researchgate.net In another study, a manganese complex with a related bis-Schiff base ligand was found to have an orthorhombic crystal system with the space group Pca21. researchgate.net In this complex, the ligand coordinates to the manganese atom through the two phenolate (B1203915) oxygen atoms and the two imine nitrogen atoms. researchgate.net Such studies provide definitive information on coordination numbers, geometries, and bond lengths and angles within the metal complexes.

Powder X-ray diffraction is a complementary technique that is useful for phase identification and for confirming the bulk purity of a synthesized compound. It can also be used to obtain structural information when suitable single crystals are not available.

Table 4: Crystallographic Data for N,N'-Bis(salicylidene)-1,2-phenylenediamine

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Molecules per unit cell (Z) | 4 | researchgate.net |

Morphological Characterization: Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and topography of a material at high magnification. The structural and vibrational properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine have been investigated using SEM in conjunction with other spectroscopic techniques. researchgate.netbibsonomy.org SEM analysis provides information about the particle shape, size, and surface features of the crystalline salophen powder. This can be particularly useful for understanding the physical properties of the material and for quality control in its synthesis.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For N,N'-Bis(salicylidene)-1,2-phenylenediamine, mass spectrometry confirms the molecular formula of C₂₀H₁₆N₂O₂ by providing a molecular ion peak corresponding to its molecular weight of approximately 316.36 g/mol . tcichemicals.com High-resolution mass spectrometry (HR-MS) can provide even more precise mass measurements, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also help to verify the structure of the molecule by showing the loss of specific fragments.

Computational and Theoretical Chemistry Studies on N,n Bis Salicylidene 1,2 Phenylenediamine

Density Functional Theory (DFT) Applications for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has been extensively used to investigate the structural and electronic characteristics of N,N'-Bis(salicylidene)-1,2-phenylenediamine. These calculations provide valuable insights into the molecule's geometry, vibrational modes, and electronic behavior. It is a tetradentate Schiff base ligand that can form complexes with various metal ions. Studies have shown that the salophen molecule crystallizes in a monoclinic structure with the P21/c space group. bohrium.com

DFT calculations are employed to determine the most stable three-dimensional structure of N,N'-Bis(salicylidene)-1,2-phenylenediamine by finding the minimum energy geometry. The B3LYP functional with the 6-311G(d,p) basis set is a common level of theory for these optimizations. The calculated geometric parameters are generally in good agreement with experimental data obtained from X-ray crystallography. bohrium.comnih.gov

The optimized structure of salophen reveals the presence of intramolecular hydrogen bonds between the hydroxyl group's hydrogen atom and the azomethine group's nitrogen atom (O-H···N). These interactions are crucial in stabilizing the molecular structure. researchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman techniques, coupled with DFT calculations, allows for the detailed assignment of the molecule's vibrational modes. The theoretical vibrational frequencies are calculated from the optimized geometry, and a potential energy distribution (PED) analysis is often performed to assign the calculated modes to specific molecular vibrations. bohrium.com For example, the disappearance of the N-H stretching vibrations of the precursor 1,2-phenylenediamine and the appearance of a characteristic C=N stretching vibration confirm the formation of the Schiff base. researchgate.net

Table 1: Selected Experimental and Calculated Vibrational Frequencies for N,N'-Bis(salicylidene)-1,2-phenylenediamine

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H Stretch | ~2500-3000 | Not specified in results |

| C=N Stretch | 1611 | Not specified in results |

| O-H Deformation | 1400 | Not specified in results |

Data is based on general findings from spectroscopic studies; specific calculated values from a single comprehensive study were not available in the search results.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and predicting the energy of its first electronic transition. sigmaaldrich.com

For N,N'-Bis(salicylidene)-1,2-phenylenediamine, DFT calculations have been used to determine the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation. One study calculated the HOMO-LUMO energy gap to be 4.25 eV, which indicates a significant charge transfer phenomenon within the molecule.

From the energies of the HOMO and LUMO, several key electronic properties can be calculated to further describe the reactivity of N,N'-Bis(salicylidene)-1,2-phenylenediamine. These global reactivity descriptors are defined as follows:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as A ≈ -ELUMO).

Global Hardness (η): A measure of the molecule's resistance to charge transfer (η = (I - A) / 2). A larger value indicates a "harder" molecule, which is less reactive.

Global Softness (S): The reciprocal of global hardness (S = 1 / η). A larger value indicates a "softer" molecule, which is more reactive.

Table 2: Calculated Electronic Properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine

| Property | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | Not specified |

| LUMO Energy | ELUMO | - | Not specified |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.25 |

| Ionization Potential | I | -EHOMO | Not specified |

| Electron Affinity | A | -ELUMO | Not specified |

| Global Hardness | η | (I - A) / 2 | Not specified |

| Global Softness | S | 1 / η | Not specified |

While the HOMO-LUMO gap has been reported, specific values for the other electronic properties were not available in the provided search results.

Time-Dependent Density Functional Theory (TD-DFT) for Theoretical Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the electronic absorption spectra (UV-Vis spectra) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, allowing for a theoretical prediction of the absorption bands.

For N,N'-Bis(salicylidene)-1,2-phenylenediamine, TD-DFT calculations can help to assign the experimentally observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions, which are characteristic of Schiff bases. These transitions are responsible for the color and photophysical properties of the compound. While the use of TD-DFT for similar compounds is common, specific studies detailing the theoretical electronic spectra of N,N'-Bis(salicylidene)-1,2-phenylenediamine were not found in the search results.

Quantum Chemical Calculations of Molecular Hyperpolarizabilities

The nonlinear optical (NLO) properties of materials are of great interest for applications in optoelectronics and photonics. Quantum chemical calculations can be used to predict the NLO response of a molecule by calculating its hyperpolarizabilities. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.

Molecules with large π-conjugated systems and significant charge transfer characteristics, like many Schiff bases, are potential candidates for NLO materials. DFT calculations can be employed to compute the static and dynamic hyperpolarizabilities of N,N'-Bis(salicylidene)-1,2-phenylenediamine. However, specific studies reporting the calculated hyperpolarizability values for this compound were not identified in the provided search results.

Intermolecular Interactions and Supramolecular Assembly: Hydrogen Bonding and π-π Stacking Analysis

The arrangement of molecules in the solid state is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the crystal structure and, consequently, the material's properties.

For N,N'-Bis(salicylidene)-1,2-phenylenediamine, both intramolecular and intermolecular interactions have been identified. As established by geometry optimization and X-ray crystallography, strong intramolecular O-H···N hydrogen bonds are present, which contribute to the planarity and stability of the molecule. researchgate.net

Tautomeric Equilibria and Isomerism Investigations (Keto-Enol Tautomerism)

Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the tautomeric equilibria of N,N'-Bis(salicylidene)-1,2-phenylenediamine, often referred to as salophen. The molecule's structure, featuring intramolecular hydrogen bonds, allows for the existence of different tautomeric forms. Research has shown that three principal tautomers can coexist: two phenol-imine forms and one keto-amine form.

Computational models have demonstrated that the phenol-imine tautomer is the most stable form, a finding that is in agreement with experimental X-ray crystallography data. princeton.edu The stability is attributed to the resonant character of the molecule and the strength of the intramolecular hydrogen bonds. The investigation of these tautomeric forms is crucial as the electronic and photophysical properties of the molecule can be significantly influenced by the position of the protons in the O-H···N hydrogen bonds.

Studies on a closely related isomer, N,N'-bis(salicylidene)-p-phenylenediamine, have further revealed that the ground-state equilibrium between tautomers is sensitive to the surrounding environment. The proton-donating ability of the solvent, rather than its polarity, has been identified as a key factor influencing this equilibrium. scilit.com

Below is a data table summarizing the relative stability of the three tautomers of N,N'-Bis(salicylidene)-1,2-phenylenediamine as determined by DFT calculations.

| Tautomer | Description | Relative Stability |

| Tautomer 1 | Phenol-Imine (Symmetric) | Most Stable |

| Tautomer 2 | Phenol-Imine (Asymmetric) | Intermediate Stability |

| Tautomer 3 | Keto-Amine | Least Stable |

Photoinduced Electron Transfer Process Modeling

The modeling of photoinduced electron transfer (PET) processes in N,N'-Bis(salicylidene)-1,2-phenylenediamine and its derivatives is a complex field of study, often intertwined with investigations of excited-state intramolecular proton transfer (ESIPT). Computational methods such as time-dependent density functional theory (TD-DFT) are pivotal in understanding the electronic transitions and charge transfer characteristics upon photoexcitation.

For the related N,N'-bis(salicylidene)-p-phenylenediamine (BSP), theoretical studies have explored the interplay between ESIPT and intramolecular charge transfer (ICT) processes. acs.org These studies reveal that upon excitation, an ultrafast proton transfer can occur, leading to the formation of a keto tautomer in an excited state. scilit.com This process is fundamental to the photophysical properties of the molecule.

The modeling of these processes involves the calculation of potential energy surfaces for both the ground and excited states. These calculations help in identifying the energy barriers for proton transfer and the relative energies of the different tautomeric forms in their excited states. The introduction of electron-donating or electron-withdrawing substituents on the salicylidene or phenylenediamine rings can significantly alter the PET and ICT characteristics. For instance, substituents can lead to a red-shifted emission in polar solvents, which is attributed to a coupled effect of ESIPT and a planar intramolecular charge transfer (PICT) process. acs.org

These computational models provide molecular-level insights that are crucial for designing novel materials with specific photophysical properties for various applications. The theoretical frameworks help in predicting how structural modifications will influence the efficiency of charge separation and recombination processes, which are central to the functionality of molecular electronic and photovoltaic devices.

Catalytic Applications of N,n Bis Salicylidene 1,2 Phenylenediamine Metal Complexes

Catalysis of Oxidation and Epoxidation Reactions

Metal-salophen complexes are highly effective catalysts for the oxidation of various organic substrates, including alcohols and olefins. nih.govorientjchem.org The specific metal center and reaction conditions dictate the catalyst's activity and selectivity.

Manganese-salophen complexes are particularly well-suited for alkene epoxidation. nih.gov In one study, a manganese(III) salophen complex was covalently anchored to amino-functionalized graphene oxide, creating a robust heterogeneous catalyst. This system efficiently catalyzed the epoxidation of various olefins using hydrogen peroxide as a green oxidant. For example, the epoxidation of cyclohexene (B86901) achieved 93% conversion with 88% selectivity for the corresponding epoxide. nih.gov The catalyst demonstrated excellent reusability, maintaining its performance over four consecutive cycles. nih.gov

Cobalt-salophen complexes have also been extensively studied. A heterogeneous Co(II)-salophen complex supported on silica-coated magnetic nanoparticles served as an efficient and reusable catalyst for the selective oxidation of benzylic alcohols to their corresponding aldehydes or ketones. orientjchem.org Using hydrogen peroxide as the oxidant, 1-phenylethanol (B42297) was converted to acetophenone (B1666503) with a 94% yield. The catalyst's magnetic properties allowed for easy separation and reuse without a significant loss of activity. orientjchem.org Furthermore, mechanistic studies on the homogeneous Co(salophen)-catalyzed aerobic oxidation of p-hydroquinone have shown that the reaction proceeds via the formation of a Co(III)-superoxide species, which facilitates hydrogen atom abstraction from the substrate. acs.org This process ultimately involves an efficient four-electron reduction of O₂ to water. acs.org

Table 1: Performance of N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen) Metal Complexes in Oxidation Reactions

| Catalyst | Substrate | Oxidant | Product | Conversion/Yield | Selectivity | Reusability | Source(s) |

| Mn(III)Salophen-GO·NH₂ | Cyclohexene | H₂O₂ | Cyclohexene oxide | 93% Conversion | 88% | 4 cycles | nih.gov |

| Mn(III)Salophen-GO·NH₂ | Cyclooctene | H₂O₂ | Cyclooctene oxide | 98% Conversion | 100% | 4 cycles | nih.gov |

| Co(II)Salophen-MNPs | 1-Phenylethanol | H₂O₂ | Acetophenone | 94% Yield | >99% | >5 cycles | orientjchem.org |

| Co(II)Salophen | p-Hydroquinone | O₂ | p-Benzoquinone | ~100% Conversion | >99% | Not Reported | acs.org |

Polymerization Catalysis

Complexes of N,N'-Bis(salicylidene)-1,2-phenylenediamine and related salen-type ligands have emerged as potent initiators for the ring-opening polymerization (ROP) of cyclic esters, most notably lactide, to produce polylactide (PLA). rsc.orgresearchgate.net Aluminum complexes, in particular, have been a primary focus of this research.

Chiral salen aluminum complexes have demonstrated high activity and stereoselectivity in the ROP of racemic lactide (rac-lactide). rsc.org By carefully selecting the substituents on the salicylidene and diamine backbone of the ligand, the catalyst can be tuned to favor the formation of isotactic PLA, a polymer with enhanced thermal and mechanical properties. For instance, an aluminum complex bearing a chiral salen ligand derived from (R,R)-1,2-diaminocyclohexane and substituted with tert-butyl and chloro groups achieved high stereoselectivity for the ROP of rac-lactide, producing an enriched isotactic polylactide with a probability of meso linkages (Pm) of 0.91. rsc.org

Kinetic studies of these polymerizations reveal that the reaction rate is typically first-order with respect to both the monomer (lactide) and the initiator (aluminum complex). rsc.orgresearchgate.net This indicates a controlled polymerization process, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity indexes). researchgate.net The use of these catalysts provides a pathway to high-yield, high-molecular-weight, and colorless PLA, which is desirable for industrial applications. google.com

Table 2: Ring-Opening Polymerization (ROP) of Lactide using Salen/Salophen-type Aluminum Initiators

| Initiator/Complex | Monomer | Resulting Polymer | Stereoselectivity (Pm) | Key Findings | Source(s) |

| Chiral Salen-Al (R₁=tBu, R₂=Cl) | rac-Lactide | Isotactically-enriched PLA | 0.91 | High stereoselectivity for racemic monomer. | rsc.org |

| Chiral Salen-Al (R₁=R₂=Cl) | L-Lactide | Poly(L-lactide) | Not Applicable | Highest activity for L-lactide polymerization in the series. | rsc.org |

| Sulfonamide/Schiff base-Al | rac-Lactide | Isotactically-enriched PLA | Not Specified | Efficient and controlled polymerization with isotactic selectivity. | researchgate.net |

Advanced Oxidation Processes (AOPs): Sonochemical Applications

Advanced Oxidation Processes (AOPs) are a class of procedures designed to degrade persistent organic pollutants in water through the generation of highly reactive species, such as hydroxyl radicals (HO•). Sonochemistry, the application of ultrasound to chemical reactions, is one such AOP. The process relies on acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. mdpi.com This collapse creates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic decomposition of water and dissolved gases into reactive radicals. mdpi.com

The direct use of N,N'-Bis(salicylidene)-1,2-phenylenediamine metal complexes as catalysts specifically for the sonochemical degradation of pollutants is not extensively documented in available research. However, their involvement in sonochemical processes has been established. For example, a mercury(II)-salophen complex has been utilized as a precursor in the sonochemical synthesis of mercury selenide (B1212193) (HgSe) nanoparticles. semanticscholar.org This demonstrates that the salophen complex structure can withstand and participate in the high-energy environment created by acoustic cavitation.

Furthermore, the concept of sonocatalysis involves the use of a solid catalyst (the sonocatalyst) to enhance the production of reactive species under ultrasound irradiation, thereby accelerating the degradation of pollutants. rsc.orgrsc.org Given the demonstrated stability and redox activity of salophen metal complexes, particularly their heterogeneous forms used in other AOPs, they represent potential candidates for future development as sonocatalysts.

Bio-inspired Catalysis and Enzyme Mimicry Research

The structural similarity between the N₂O₂ coordination site in metal-salophen complexes and the active sites of many metalloenzymes has made them a cornerstone of biomimetic catalysis research. orientjchem.org These synthetic complexes are often used as functional models to mimic the catalytic activity of complex biological systems and to elucidate enzymatic reaction mechanisms. nih.gov

A prominent area of this research is the development of mimics for cytochrome P450 enzymes. nih.gov Cytochrome P450 is a versatile superfamily of heme-containing proteins that catalyze a wide array of oxidative reactions in nature, including C-H hydroxylation and epoxidation. usda.gov Metal-salophen and related salen complexes have been successfully employed to model these transformations, oxidizing various substrates in a manner analogous to the natural enzyme. acs.orgresearchgate.net

In addition to P450 mimicry, salophen complexes have been used to model other enzymes:

Vanadium-dependent Haloperoxidases : Vanadyl-salophen complexes serve as models for these natural enzymes, which are capable of oxidizing halides. nih.gov

Phenoxazinone Synthase and Catecholase : Copper(II)-salophen complexes have been developed to mimic the activity of these copper-containing enzymes, which catalyze the oxidation of o-aminophenols and catechols, respectively. google.com

Vitamin B12 : The cobalt(II) complex of the related N,N'-Bis(salicylidene)ethylenediamine (salen) ligand is a well-known structural and functional mimic of the organocobalt core of vitamin B12. nih.gov

Homogeneous and Heterogeneous Catalysis Studies

N,N'-Bis(salicylidene)-1,2-phenylenediamine metal complexes have been extensively studied under both homogeneous and heterogeneous catalytic conditions, with each approach offering distinct advantages and disadvantages.

Homogeneous Catalysis In a homogeneous system, the catalyst and reactants exist in the same phase, typically a liquid solution. acs.org This setup allows for maximum interaction between the catalyst's active sites and the substrate molecules, often leading to higher activity, greater selectivity, and milder reaction conditions. usda.gov Mechanistic studies, such as the elucidation of the Co(salophen)-catalyzed oxidation of p-hydroquinone, are often performed in homogeneous solutions to accurately probe reaction pathways. acs.org However, a significant drawback is the difficulty of separating the catalyst from the product mixture, which can lead to product contamination and loss of the often-expensive catalyst. acs.orgacs.org

Heterogeneous Catalysis To overcome the separation challenges of homogeneous systems, researchers immobilize salophen complexes onto insoluble solid supports. acs.org This converts the molecular catalyst into a heterogeneous one, which exists in a different phase from the reactants. acs.org Common supports include polymers, silica (B1680970), graphene oxide, and magnetic nanoparticles. nih.govorientjchem.orgmdpi.com The primary advantage of this approach is the ease of catalyst recovery and reuse, which is typically achieved by simple filtration or, in the case of magnetic supports, by using an external magnet. orientjchem.org This is crucial for developing sustainable and economically viable industrial processes. For example, a manganese salophen catalyst supported on graphene oxide was reused four times for olefin epoxidation, and a cobalt salophen catalyst on magnetic nanoparticles was recycled for at least five cycles in alcohol oxidation with minimal loss of activity. nih.govorientjchem.org The main trade-off can be a reduction in catalytic activity compared to the homogeneous counterpart, potentially due to mass transfer limitations or reduced accessibility of the active sites. orientjchem.org

Table 3: Comparison of Homogeneous and Heterogeneous Salophen/Salen Catalysis

| Catalysis Type | Catalyst System | Reaction | Advantages | Disadvantages | Source(s) |

| Homogeneous | Co(salophen) in solution | Aerobic oxidation | High activity, excellent for mechanistic studies. | Difficult catalyst separation and recovery. | acs.orgacs.org |

| Homogeneous | Chiral Salen-Al in solution | Lactide Polymerization | High stereoselectivity, controlled polymerization. | Product contamination, catalyst loss. | rsc.org |

| Heterogeneous | Mn(salophen) on Graphene Oxide | Olefin Epoxidation | Easy recovery, high reusability (4+ cycles). | Potentially lower activity than homogeneous analog. | nih.gov |

| Heterogeneous | Co(salophen) on Magnetic Nanoparticles | Alcohol Oxidation | Simple magnetic separation, excellent reusability (5+ cycles). | Diffusion of substrates/products can limit reaction rate. | orientjchem.org |

| Heterogeneous | Cr(III)-Salen on Polyolefin | Epoxide Ring-Opening | Recyclable with no loss in activity. | Lower effective concentration can limit enantioselectivity. | mdpi.com |

Sensor and Analytical Applications of N,n Bis Salicylidene 1,2 Phenylenediamine

Selective Detection and Quantification of Metal Ions (e.g., Mercury(II), Copper(II), Magnesium(II))

N,N'-Bis(salicylidene)-1,2-phenylenediamine has been effectively employed as a selective chelating agent for the determination of several metal ions. nih.govresearchgate.net Its ability to form stable and often colored or fluorescent complexes makes it a valuable component in various sensor systems.

Mercury(II): A highly selective and sensitive potentiometric sensor for mercuric ions (Hg(II)) was developed using a modified carbon paste electrode (CPE) incorporating N,N'-Bis(salicylidene)-1,2-phenylenediamine as the active chemical modifier. acs.org This sensor demonstrated a linear response to Hg(II) concentrations over a wide range, showcasing its utility for quantitative analysis.

Copper(II): The compound has been successfully utilized as a fluorescent chemosensor for the detection of copper(II) ions. nih.gov The interaction between the ligand and Cu(II) ions leads to a significant and selective quenching of the ligand's native fluorescence, allowing for the quantification of copper with high sensitivity. nih.gov The selectivity for Cu(II) is notable, with most other common metal ions causing minimal interference. nih.gov

Magnesium(II): While direct application of N,N'-Bis(salicylidene)-1,2-phenylenediamine for magnesium (Mg(II)) detection is not extensively documented in the reviewed literature, a closely related derivative, NN′-bis-salicylidene-2,3-diaminobenzofuran (SABF), has been synthesized and used as a spectrofluorimetric reagent for magnesium. This derivative forms a fluorescent 1:1 complex with Mg(II), enabling its determination in the parts-per-million range. The success of this derivative suggests the potential of the broader salicylidene-diamine scaffold in designing sensors for alkaline earth metals.

Beyond these examples, N,N'-Bis(salicylidene)-1,2-phenylenediamine is recognized as a versatile chelating agent for a range of other metal ions, including Manganese(II/III), Iron(II/III), Cobalt(II), Nickel(II), and Zinc(II). nih.govresearchgate.net

Development of Fluorescent Chemosensors: Mechanisms of Fluorescence Quenching and Enhancement

The intrinsic fluorescence of N,N'-Bis(salicylidene)-1,2-phenylenediamine and its derivatives forms the basis for their use as fluorescent chemosensors. The presence of metal ions can modulate this fluorescence through either quenching (turning "off") or enhancement (turning "on") mechanisms.

Fluorescence Quenching: The selective detection of Copper(II) is a prime example of fluorescence quenching. nih.gov Upon binding of the paramagnetic Cu(II) ion, the fluorescence of the N,N'-Bis(salicylidene)-1,2-phenylenediamine receptor is dramatically decreased. nih.gov This quenching is often attributed to energy or electron transfer processes from the excited state of the fluorophore to the d-orbitals of the copper ion. This efficient quenching provides a sensitive signaling mechanism for the presence of Cu(II). nih.gov

Fluorescence Enhancement: In contrast to quenching, fluorescence enhancement is often observed upon complexation with diamagnetic metal ions like Zinc(II). While the free ligand may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or free rotation around single bonds that allow non-radiative decay pathways, chelation with a metal ion can increase the fluorescence quantum yield. nih.gov This phenomenon, often termed Chelation-Enhanced Fluorescence (CHEF), occurs because the binding of the metal ion restricts intramolecular rotation and can inhibit PET processes, leading to a more rigid and planar structure. nih.govacs.org This increased rigidity minimizes the energy lost through non-radiative pathways, resulting in a significant enhancement of the fluorescence intensity. For instance, studies on the ligand within micellar environments have shown that restricted motion of the fluorophore leads to an increase in fluorescence quantum yields and decay times. nih.gov Furthermore, modification of the ligand itself, such as the introduction of fluorine substituents, has been shown to increase the inherent fluorescence of the resulting metal complexes. acs.org

Electrochemical Sensors: Design and Performance of Modified Electrodes (e.g., Carbon Paste Electrodes)

Electrochemical methods offer a powerful alternative to optical sensing, and N,N'-Bis(salicylidene)-1,2-phenylenediamine has been successfully integrated into various electrode designs for the potentiometric determination of metal ions.

Carbon Paste Electrodes (CPEs): A notable application is the development of a mercury(II)-selective sensor using a carbon paste electrode chemically modified with N,N'-Bis(salicylidene)-1,2-phenylenediamine. acs.org In this design, the compound acts as a neutral carrier, selectively binding Hg(II) ions at the electrode-solution interface. This interaction generates a potential difference that is dependent on the concentration of Hg(II) in the sample, following the Nernst equation. The resulting electrode is robust, easy to prepare, and demonstrates good performance characteristics. acs.org

PVC Membrane and Coated Platinum Electrodes: For the detection of other ions like Cadmium(II), sensors have been fabricated using polyvinyl chloride (PVC) membranes and coated platinum electrodes. scribd.com In these ion-selective electrodes (ISEs), N,N'-Bis(salicylidene)-1,2-phenylenediamine is incorporated into the membrane, where it acts as the ionophore. The selective complexation of the target ion by the ionophore within the membrane phase is the key principle governing the electrode's response. These sensors have shown excellent selectivity for their target ions over a wide range of other alkali, alkaline earth, and transition metal ions. scribd.com

Sensitivity, Selectivity, and Detection Limit Optimization

A critical aspect of sensor development is the optimization of its analytical performance, specifically its sensitivity, selectivity, and limit of detection (LOD).

Sensitivity and Detection Limits: For fluorescent sensors, sensitivity is often dictated by the efficiency of the quenching or enhancement process. The fluorescent sensor for Cu(II) exhibits a detection limit as low as 2.0 x 10⁻⁸ mol L⁻¹. nih.gov Potentiometric sensors have also achieved low detection limits. The carbon paste electrode for Hg(II) has a reported LOD of 1.5 x 10⁻⁷ M. acs.org Similarly, PVC membrane and coated platinum electrodes for Cd(II) have achieved detection limits of 3.2 x 10⁻⁸ M and 1.6 x 10⁻⁸ M, respectively. scribd.com

Selectivity: The selectivity of these sensors is largely governed by the inherent affinity of the N,N'-Bis(salicylidene)-1,2-phenylenediamine ligand for the target metal ion. The Cu(II) fluorescent sensor is nearly unaffected by other metal ions. nih.gov The potentiometric Hg(II) sensor shows a reasonable discrimination ability towards Hg(II) in comparison to many alkali, alkaline earth, transition, and heavy metal ions. acs.org Likewise, the Cd(II) ISEs demonstrated excellent selectivity over a wide array of interfering ions. scribd.com

Optimization of these parameters is typically achieved by carefully controlling experimental conditions such as pH, buffer composition, and the composition of the electrode membrane (e.g., the ratio of ionophore, polymer, and plasticizer). For instance, the Cu(II) fluorescent sensor operates optimally in a pH 8.2 phosphate (B84403) buffer solution. nih.gov The Hg(II) potentiometric sensor is effective over a pH range of 3.8 to 7.8. acs.org

Table 1: Performance Characteristics of N,N'-Bis(salicylidene)-1,2-phenylenediamine Based Sensors

| Target Ion | Sensor Type | Principle | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|---|

| Copper(II) | Fluorescent | Quenching | 1.0 x 10⁻⁷ - 2.5 x 10⁻⁶ M | 2.0 x 10⁻⁸ M | nih.gov |

| Mercury(II) | Potentiometric (CPE) | Nernstian Response | 3.2 x 10⁻⁷ - 3.2 x 10⁻⁴ M | 1.5 x 10⁻⁷ M | acs.org |

| Cadmium(II) | Potentiometric (PVC) | Nernstian Response | 5.7 x 10⁻⁸ - 3.7 x 10⁻³ M | 3.2 x 10⁻⁸ M | scribd.com |

| Cadmium(II) | Potentiometric (Coated Pt) | Nernstian Response | 3.0 x 10⁻⁸ - 3.0 x 10⁻³ M | 1.6 x 10⁻⁸ M | scribd.com |

Application in Potentiometric Analysis of Environmental Samples

The utility of sensors based on N,N'-Bis(salicylidene)-1,2-phenylenediamine extends to the analysis of real-world samples, particularly in environmental monitoring.

The modified carbon paste electrode for mercury(II) has been successfully used to determine the concentration of mercuric ions in water samples with satisfactory results. acs.org This demonstrates its practical applicability for monitoring this toxic heavy metal in aquatic environments.

Similarly, the potentiometric sensors for cadmium(II), including both the PVC membrane and coated platinum electrode types, were effectively applied to the direct determination of Cd(II) ions in various environmental matrices such as tap water, aqueduct water, river water, and soil samples. scribd.com Furthermore, these electrodes have been used as indicator electrodes in the potentiometric titration of Cd(II) with EDTA, showcasing their versatility in different analytical methodologies. scribd.com The ability of these sensors to function reliably in complex sample matrices underscores their potential for routine environmental analysis.

Photophysical and Optoelectronic Research with N,n Bis Salicylidene 1,2 Phenylenediamine

Nonlinear Optical (NLO) Properties: Characterization via Z-scan Technique and Hyperpolarizability Studies

Nonlinear optical (NLO) materials are at the forefront of photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. The NLO properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine and its analogs are actively investigated to assess their potential in these technologies.

The Z-scan technique is a widely used experimental method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials. researchgate.netutm.my In this technique, a sample is moved along the propagation path (the z-axis) of a focused laser beam, and the transmittance through an aperture in the far field is measured. researchgate.netucf.edu The resulting data reveal the sign and magnitude of the NLO coefficients.